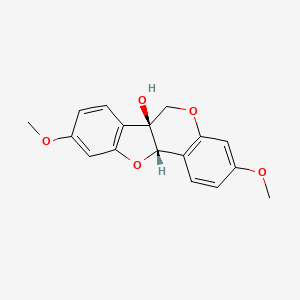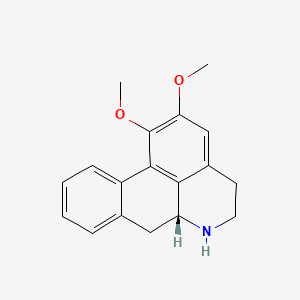
Histone H4 Peptide Substrate (1-21)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H4 undergoes many modifications including acetylation, methylation, and phosphorylation that are important for regulation of gene transcription. Histone H4 peptide can be used as a target substrate for several of the histone modifying enzymes including lysine methyltransferases, arginine methyltransferases, acetyltransferases, and others.
Applications De Recherche Scientifique
Histone Deacetylase Assays :
- The Histone H4 peptide substrate is used in assays for histone deacetylase activity. A study by Waterborg and Matthews (1982) developed a more sensitive assay using a peptide derived from the amino terminal domain of calf histone H4, which allows for the measurement of histone deacetylase activity either with pure enzyme or crude extracts (Waterborg & Matthews, 1982).
Characterizing Histone Deacetylase Enzymes :
- Gurard-Levin and Mrksich (2008) introduced a flexible assay combining mass spectrometry and self-assembled monolayers for characterizing the activities of histone deacetylase enzymes. This assay used peptides from the N-terminal tail of the H4 histone and revealed insights into how distal regions of the peptide substrate interact with the deacetylase (Gurard-Levin & Mrksich, 2008).
Histone Recognition and Demethylation :
- Forneris et al. (2007) used a peptide substrate resembling histone H4 in their study of the histone demethylase LSD1. They found that the peptide's interaction with the enzyme provided insights into how methylated Lys4 in histone H3 is recognized and demethylated (Forneris et al., 2007).
Studying Histone Acetylation :
- Makowski, Dutnall, and Annunziato (2001) examined the activity and substrate specificity of histone acetyltransferases using synthetic H4 peptides. Their study indicated how site-specific acetylation of histones can regulate the acetylation of other substrate sites (Makowski, Dutnall, & Annunziato, 2001).
Enzyme Activity Screening :
- Zhen et al. (2012) developed a novel biosensing strategy for the sensitive detection of histone-modifying enzymes using gold nanoparticles decorated with substrate peptides, including those from histone H4. This methodology allows for the visual and homogeneous assay of enzyme activity (Zhen, Tang, Long, & Jiang, 2012).
Propriétés
Nom du produit |
Histone H4 Peptide Substrate (1-21) |
|---|---|
Poids moléculaire |
2091.5 |
Synonymes |
H4 Peptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




